

Application Notes and Protocols for NBI-98782 in Tardive Dyskinesia Research

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Compound of Interest

Compound Name: NBI-98782

Cat. No.: B560173

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Introduction

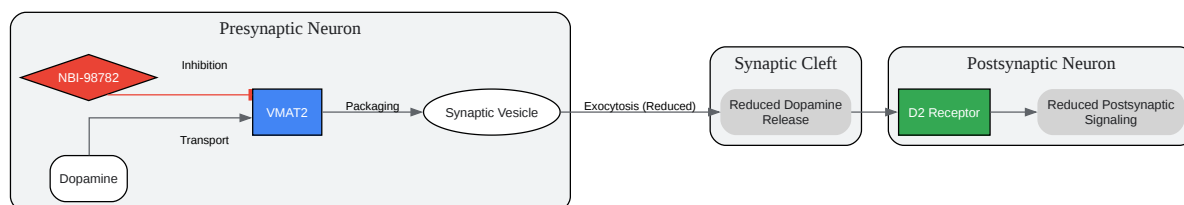
Tardive dyskinesia (TD) is a persistent and often irreversible movement disorder characterized by involuntary, repetitive body movements. It is a known side effect of long-term use of dopamine receptor-blocking agents, primarily antipsychotics. **NBI-98782**, the active metabolite of valbenazine (INGREZZA®), is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor.^{[1][2][3]} VMAT2 is a crucial protein in presynaptic neurons responsible for packaging monoamines, including dopamine, into vesicles for release into the synapse.^{[4][5][6]} By inhibiting VMAT2, **NBI-98782** reduces the amount of dopamine available for release, thereby mitigating the hyperdopaminergic state believed to underlie the symptoms of tardive dyskinesia.^{[4][5]} Valbenazine is the first medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of tardive dyskinesia in adults.^{[1][7][8]}

These application notes provide detailed protocols for preclinical and clinical research involving **NBI-98782**, along with a summary of key quantitative data from clinical trials to aid in the design and interpretation of studies in the field of tardive dyskinesia.

Mechanism of Action

NBI-98782 exerts its therapeutic effect through the selective and reversible inhibition of VMAT2. This inhibition leads to a decrease in the uptake of dopamine into synaptic vesicles in the presynaptic neuron. Consequently, less dopamine is released into the synaptic cleft upon

neuronal firing. This reduction in dopaminergic signaling is thought to alleviate the involuntary movements characteristic of tardive dyskinesia, which are associated with postsynaptic dopamine receptor hypersensitivity resulting from chronic dopamine receptor blockade.[4][5]



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Caption: Mechanism of action of **NBI-98782** via VMAT2 inhibition.

Quantitative Data Summary

The following tables summarize the pharmacokinetic properties of valbenazine and its active metabolite **NBI-98782**, as well as the efficacy data from key clinical trials in patients with tardive dyskinesia.

Table 1: Pharmacokinetic Parameters of Valbenazine and **NBI-98782**

Parameter	Valbenazine	NBI-98782 ([+]- α -HTBZ)
Time to Peak Plasma Concentration (Tmax)	0.5 - 1.0 hours	4 - 8 hours
Half-life ($t_{1/2}$)	15 - 22 hours	15 - 22 hours
Protein Binding	>99%	~64%
Metabolism	Hydrolysis to NBI-98782; CYP3A4/5	Primarily by CYP2D6
Elimination	~60% urine, ~30% feces	~60% urine, ~30% feces

Table 2: Efficacy of Valbenazine in Tardive Dyskinesia (KINECT 3 Trial)

Outcome Measure	Placebo (n=79)	Valbenazine 40 mg/day (n=77)	Valbenazine 80 mg/day (n=78)
AIMS Total Score Change from Baseline at Week 6			
Mean (SE)	-0.1 (0.4)	-1.9 (0.4)	-3.2 (0.4)
Percentage of Patients with ≥50% AIMS Improvement at Week 6	8.7%	23.8%	40.0%
CGI-TD Score of "Much Improved" or "Very Much Improved" at Week 6	17.7%	36.4%	52.6%

Table 3: Long-Term Efficacy of Valbenazine in Tardive Dyskinesia (KINECT 4 Trial)

Outcome Measure (at Week 48)	Valbenazine 40 mg/day (n=45)	Valbenazine 80 mg/day (n=107)
Mean Change from Baseline in AIMS Total Score	-10.2	-11.0
Percentage of Patients with ≥50% AIMS Improvement	90.0%	89.2%
CGI-TD Rating of "Much" or "Very Much Improved"	90.0%	95.9%
PGIC Rating of "Much" or "Very Much Improved"	90.0%	89.2%

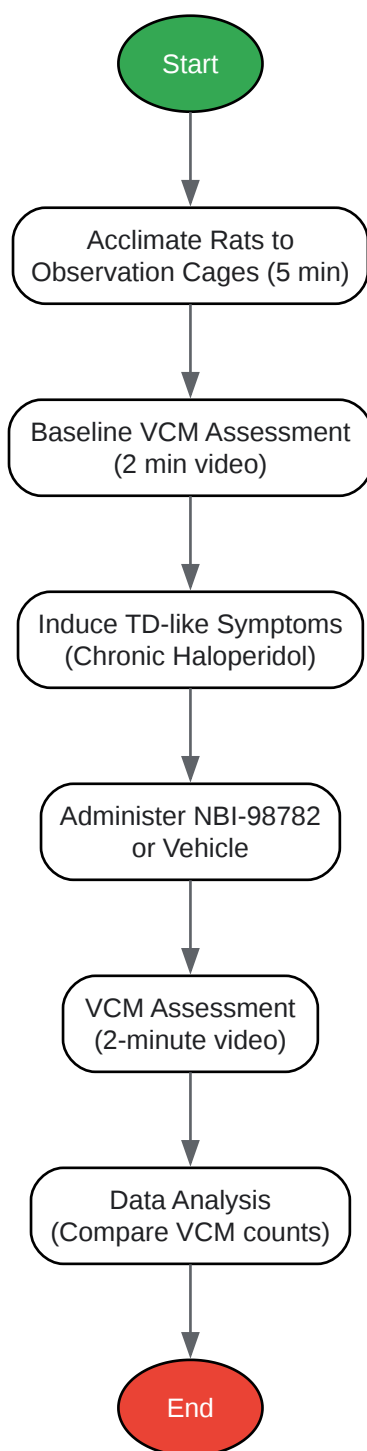
Experimental Protocols

Preclinical Research Protocols

1. Haloperidol-Induced Vacuous Chewing Movement (VCM) Model in Rats

This model is used to assess the potential of compounds to treat tardive dyskinesia-like symptoms in rodents.

- Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
- Induction of VCMs:
 - Administer haloperidol decanoate (21-28.5 mg/kg) via intramuscular injection once every 3 weeks for a period of 12 to 27 weeks.
 - Alternatively, administer haloperidol (1 mg/kg) intraperitoneally daily for 21 days.
- Behavioral Assessment:
 - Acclimate the rat to a transparent observation cage (25 x 25 x 25 cm) for 5 minutes.
 - Videotape the rat for a 2-minute observation period.
 - A trained observer, blinded to the treatment groups, should count the number of vacuous chewing movements (VCMs), defined as single mouth openings in the vertical plane not directed at physical material.
 - Assessments should be performed at baseline (before haloperidol treatment) and at regular intervals during and after the treatment period.
- Drug Administration:
 - **NBI-98782** or vehicle should be administered (e.g., orally or intraperitoneally) at the desired doses and time points relative to the behavioral assessment.



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Caption: Workflow for the haloperidol-induced VCM model.

2. In Vivo Microdialysis for Striatal Dopamine Efflux

This protocol is designed to measure the effect of **NBI-98782** on extracellular dopamine levels in the striatum of freely moving rodents.^{[1][9]}

- Animals: Male C57BL/6J mice or Sprague-Dawley rats.
- Surgical Procedure:
 - Anesthetize the animal with isoflurane or a suitable anesthetic.
 - Secure the animal in a stereotaxic frame.
 - Implant a guide cannula targeting the dorsal striatum.
- Microdialysis Procedure:
 - Allow the animal to recover from surgery for at least 24 hours.
 - On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane, 6 kDa cutoff) through the guide cannula.
 - Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
 - Collect baseline dialysate samples (e.g., every 20 minutes for at least 1 hour).
 - Administer **NBI-98782** or vehicle at the desired dose and route.
 - Continue collecting dialysate samples for several hours post-administration.
- Sample Analysis:
 - Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS/MS).
- Data Analysis:

- Express the neurotransmitter concentrations as a percentage of the baseline levels for each animal.
- Compare the effects of **NBI-98782** treatment to the vehicle control group.

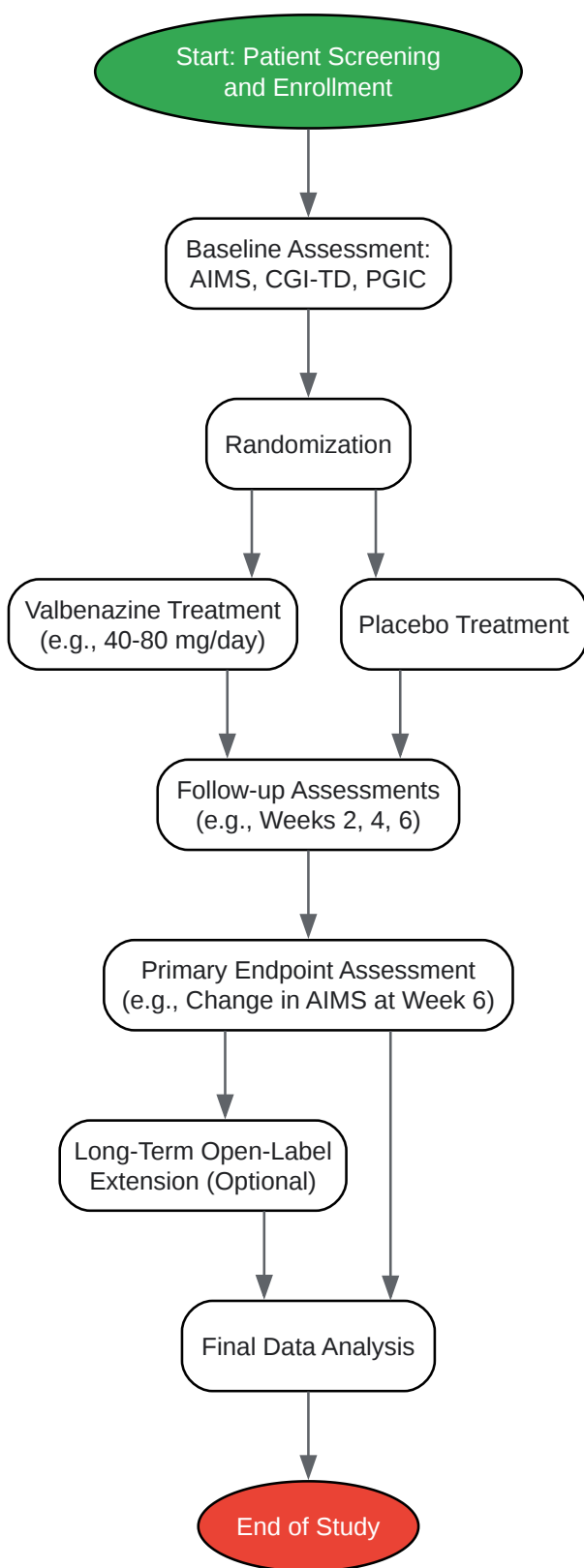
Clinical Research Protocol

1. Assessment of Tardive Dyskinesia using the Abnormal Involuntary Movement Scale (AIMS)

The AIMS is the standard clinical tool for assessing the severity of tardive dyskinesia.

- Patient Population: Adults with a diagnosis of tardive dyskinesia.
- Assessment Procedure:
 - A trained and calibrated rater should conduct the assessment.
 - Observe the patient at rest, both unobtrusively and during a structured examination.
 - The examination involves a series of standardized maneuvers to elicit any underlying abnormal movements. These include:
 - Sitting with hands on knees, legs slightly apart.
 - Opening the mouth and protruding the tongue.
 - Tapping the thumb with each finger.
 - Flexing and extending the arms.
 - Standing and walking.
 - Rate the severity of involuntary movements in seven body regions on a 5-point scale (0=none to 4=severe):
 - Muscles of Facial Expression
 - Lips and Perioral Area

- Jaw
- Tongue
- Upper Extremities
- Lower Extremities
- Trunk
- The AIMS total score is the sum of scores from items 1 through 7.
- Drug Administration and Follow-up:
 - Administer valbenazine (**NBI-98782** prodrug) or placebo according to the clinical trial protocol (e.g., starting at 40 mg/day and titrating to 80 mg/day).
 - Conduct AIMS assessments at baseline and at specified follow-up visits (e.g., weeks 2, 4, 6, and longer for long-term studies).



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Caption: A typical clinical trial workflow for **NBI-98782** in tardive dyskinesia.

Conclusion

NBI-98782, the active metabolite of valbenazine, represents a significant advancement in the treatment of tardive dyskinesia. A thorough understanding of its mechanism of action and the application of standardized preclinical and clinical research protocols are essential for the continued development and characterization of VMAT2 inhibitors for this and other movement disorders. The data and protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of neurotherapeutics.

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